molecular formula C12H16ClN3 B1444556 3-(Piperidin-4-yl)-1H-indazole hydrochloride CAS No. 1416351-79-5

3-(Piperidin-4-yl)-1H-indazole hydrochloride

Cat. No. B1444556
CAS RN: 1416351-79-5
M. Wt: 237.73 g/mol
InChI Key: MIMUBDFRZBSXOO-UHFFFAOYSA-N
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Description

“3-(Piperidin-4-yl)-1H-indazole hydrochloride” is a chemical compound with the molecular formula C12H16ClN3 . It is a derivative of piperidine, which is a six-membered heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound “3-(Piperidin-4-yl)-1H-indazole hydrochloride” can be used as a starting material or intermediate in the synthesis of various piperidine derivatives. These derivatives have shown potential in the development of new drugs, with applications ranging from antihypertensive agents to central nervous system stimulants .

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds. “3-(Piperidin-4-yl)-1H-indazole hydrochloride” may serve as a key intermediate in the creation of novel therapeutic agents. Its structure is conducive to binding with various biological targets, which can lead to the discovery of new treatments for diseases .

Biological Activity Studies

This compound can be utilized in biological studies to explore its interaction with biological systems. Research can focus on its pharmacokinetics, metabolism, and potential as a lead compound for drug development. Its effects on different enzymes, receptors, and ion channels can be a significant area of study .

Development of Diagnostic Agents

Due to its unique structure, “3-(Piperidin-4-yl)-1H-indazole hydrochloride” could be modified to develop diagnostic agents. For instance, it could be labeled with radioactive isotopes or fluorescent tags to track biological processes or disease progression in vivo .

Chemical Biology Probes

In chemical biology, this compound can be used to design probes that help in understanding molecular mechanisms of diseases. By attaching various functional groups, researchers can study the compound’s interaction with specific proteins or DNA sequences, providing insights into cellular functions .

Antioxidant Properties Research

Compounds with a piperidine nucleus, like “3-(Piperidin-4-yl)-1H-indazole hydrochloride”, often exhibit antioxidant properties. Investigating these properties can lead to the development of new antioxidants that could protect cells from oxidative stress-related damage .

Neurotransmitter Receptor Modulation

The structural similarity of piperidine derivatives to natural neurotransmitters suggests that “3-(Piperidin-4-yl)-1H-indazole hydrochloride” could be used to modulate neurotransmitter receptors. This application has implications for treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Agrochemical Research

Lastly, piperidine derivatives have applications in agrochemical research. They can be used to develop new pesticides or herbicides. The compound’s potential activity against various pests or weeds can be explored, contributing to the creation of more effective and safer agrochemicals .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidin-4-yl)-1H-indazole hydrochloride”, is an important task of modern organic chemistry .

Mechanism of Action

properties

IUPAC Name

3-piperidin-4-yl-2H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMUBDFRZBSXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CC=CC3=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735240
Record name 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1416351-79-5
Record name 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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